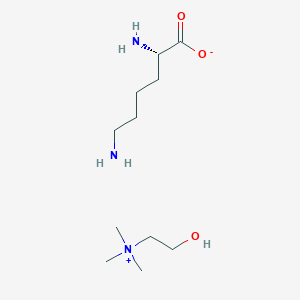
2-Hydroxy-N,N,N-trimethylethanaminium (S)-2,6-diaminohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N,N,N-trimethylethanaminium(S)-2,6-diaminohexanoate is a compound that combines the properties of choline and lysine. Lysine, or 2,6-diaminohexanoate, is an essential amino acid crucial for protein synthesis and various metabolic functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N,N,N-trimethylethanaminium(S)-2,6-diaminohexanoate typically involves the reaction of choline chloride with lysine under controlled conditions. The process begins with the preparation of choline chloride by reacting ethylene oxide with trimethylamine, followed by neutralization with hydrochloric acid . The resulting choline chloride is then reacted with lysine in an aqueous solution, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product . The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N,N,N-trimethylethanaminium(S)-2,6-diaminohexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in choline can be oxidized to form corresponding aldehydes or acids.
Reduction: The amino groups in lysine can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-Hydroxy-N,N,N-trimethylethanaminium(S)-2,6-diaminohexanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its role in cellular metabolism and as a potential therapeutic agent.
Medicine: Investigated for its potential in treating neurological disorders and metabolic diseases.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-N,N,N-trimethylethanaminium iodide
- 2-Hydroxy-N,N,N-trimethylethanaminium bromide
- 2-Hydroxy-N,N,N-trimethylethanaminium chloride
Uniqueness
2-Hydroxy-N,N,N-trimethylethanaminium(S)-2,6-diaminohexanoate is unique due to its dual functionality, combining the properties of choline and lysine. This dual functionality allows it to participate in a broader range of biochemical processes compared to its individual components .
Properties
CAS No. |
1361335-94-5 |
|---|---|
Molecular Formula |
C11H27N3O3 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
(2S)-2,6-diaminohexanoate;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C6H14N2O2.C5H14NO/c7-4-2-1-3-5(8)6(9)10;1-6(2,3)4-5-7/h5H,1-4,7-8H2,(H,9,10);7H,4-5H2,1-3H3/q;+1/p-1/t5-;/m0./s1 |
InChI Key |
JFRJUCVTNKRXFH-JEDNCBNOSA-M |
Isomeric SMILES |
C[N+](C)(C)CCO.C(CCN)C[C@@H](C(=O)[O-])N |
Canonical SMILES |
C[N+](C)(C)CCO.C(CCN)CC(C(=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















